A Comprehensive Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ol and its Hydrochloride Salt: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ol and its Hydrochloride Salt: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and critical role as a building block for targeted therapies, with a special focus on the preparation and significance of its hydrochloride salt.
Introduction: The Significance of the 7-Azaindole Scaffold
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are classified as "privileged scaffolds" in pharmaceutical research. This designation is attributed to their ability to interact with a wide range of biological targets, leading to the development of potent and selective therapeutics. The strategic placement of nitrogen atoms in the bicyclic system allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at the active sites of proteins.
1H-Pyrrolo[2,3-b]pyridin-5-ol, in particular, has emerged as a key intermediate in the synthesis of numerous targeted therapies, including kinase inhibitors and B-cell lymphoma-2 (BCL-2) inhibitors.[1] Its utility is underscored by its role in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor.[2]
Physicochemical Properties and Identification
A solid understanding of the physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol is fundamental for its effective use in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 98549-88-3 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O | [3][5] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | Pale yellow solid | [3] |
| Synonyms | 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, 5-Hydroxy-7-azaindole | [3] |
Note on the Hydrochloride Salt: While the CAS number for the free base is well-established, a specific CAS number for 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is not readily found in common chemical databases. This is not unusual for salts of research intermediates. The hydrochloride salt would be prepared from the free base, and its properties, particularly solubility, would be expected to differ significantly.
Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of a protected bromo-azaindole derivative.
Synthesis from 1-Triisopropylsilyl-5-bromo-7-azaindole: A Step-by-Step Protocol
This protocol details a copper-catalyzed hydrolysis of a protected 5-bromo-7-azaindole.
Reaction Scheme:
A simplified reaction scheme for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol.
Materials and Reagents:
-
1-Triisopropylsilyl-5-bromo-7-azaindole
-
Copper (II) acetylacetonate (Cu(acac)₂)
-
2-Methyl-8-hydroxyquinoline (MHPO)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium chloride solution (brine)
Experimental Protocol:
-
Reaction Setup: To a 50 mL reaction flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper (II) acetylacetonate (0.15 g, 0.575 mmol), MHPO (0.15 g, 0.575 mmol), and lithium hydroxide monohydrate (2.42 g, 57.5 mmol).[6]
-
Solvent Addition: Add 18 mL of DMSO and 4.5 mL of water to the reaction flask.[6]
-
Inert Atmosphere: Replace the air in the reaction system with nitrogen. This is crucial to prevent oxidation of the catalyst and other reagents.
-
Heating: Raise the internal temperature of the reaction mixture to 100°C and maintain for 6 hours with stirring.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.[6]
-
Add 100 mL of water.[6]
-
Adjust the pH to 6 with 2 N dilute hydrochloric acid, which will cause the product to precipitate.[6]
-
Collect the solid by filtration.[6]
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic phases.[6]
-
-
Purification:
The Hydrochloride Salt: Preparation and Rationale
In drug development, converting a free base into a salt form, such as a hydrochloride, is a common strategy to improve the compound's pharmaceutical properties.
Rationale for Salt Formation:
-
Enhanced Solubility: Hydrochloride salts are generally more soluble in aqueous media, including physiological fluids, which can lead to improved bioavailability.
-
Increased Stability: The salt form can be more crystalline and less prone to degradation than the free base.
-
Improved Handling: Crystalline salts often have better handling properties, such as being less prone to static charge and having improved flowability, which is advantageous for formulation.
General Protocol for the Preparation of 1H-Pyrrolo[2,3-b]pyridin-5-ol Hydrochloride
While a specific protocol for this particular compound is not detailed in the provided search results, a general and reliable method for the formation of a hydrochloride salt from a free base is as follows.
Workflow for Hydrochloride Salt Formation:
A general workflow for the preparation of a hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-5-ol free base in a suitable organic solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol, ethanol, or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) to the stirred solution of the free base at room temperature or below (0-5°C) to control the precipitation.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The mixture may be stirred for a period to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a small amount of the organic solvent used for the precipitation to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting solid under vacuum to obtain the 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride salt.
Self-Validating System: The success of this protocol can be validated through a series of analytical techniques:
-
Titration: A simple acid-base titration can confirm the stoichiometry of the salt.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy will show characteristic shifts in the signals of the protons and carbons adjacent to the protonated nitrogen atoms.
-
Elemental Analysis: This will confirm the elemental composition of the salt, including the presence of chlorine.
-
X-Ray Powder Diffraction (XRPD): This technique can be used to confirm the crystalline nature of the salt.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: The 7-azaindole nucleus is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming key hydrogen bonds with the protein backbone. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK).[7][8]
-
BCL-2 Inhibitors: As previously mentioned, 1H-Pyrrolo[2,3-b]pyridin-5-ol is a crucial intermediate in the synthesis of Venetoclax, a highly selective inhibitor of the anti-apoptotic protein BCL-2, which is a key target in several hematological malignancies.[2]
-
Other Therapeutic Areas: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to its exploration in a variety of other therapeutic areas, including the development of inhibitors for phosphodiesterase 4B (PDE4B) and Ataxia Telangiectasia Mutated (ATM) kinase.
Conclusion
1H-Pyrrolo[2,3-b]pyridin-5-ol is a high-value chemical intermediate with significant applications in the discovery and development of novel therapeutics. A thorough understanding of its synthesis, properties, and the strategic use of its salt forms is essential for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to support the research and development efforts in this exciting and rapidly evolving field.
References
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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PubMed. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]
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PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
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PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. [Link]
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Preprints.org. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
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Pharmaffiliates. CAS No : 98549-88-3 | Product Name : 1H-Pyrrolo[2,3-b]pyridin-5-ol. [Link]
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